Neuraminidase Inhibition Profile: Ganoderenic Acid C Demonstrates Subtype-Specific Activity Distinct from Closest Analogs
Ganoderenic acid C exhibits a distinct neuraminidase (NA) inhibition profile across five influenza virus subtypes compared to its close structural analog ganoderic acid C2. Against H1N1 (wild-type), ganoderenic acid C shows 27.9% inhibition versus 32.4% for ganoderic acid C2, while against the N295S mutant variant, inhibition drops to 13.2% for ganoderenic acid C compared to 13.7% for ganoderic acid C2 [1]. Notably, against H3N2 (E119V variant), ganoderenic acid C achieves 37.5% inhibition versus 45.4% for ganoderic acid C2 [1]. Against H5N1, ganoderic acid C2 demonstrates substantially higher potency at 60.8% inhibition compared to 30.6% for ganoderenic acid C, while against H7N9, both compounds exhibit comparable activity (27.2% for ganoderenic acid C vs. 27.5% for ganoderic acid C2) [1].
| Evidence Dimension | Neuraminidase inhibition rate (%) across influenza subtypes |
|---|---|
| Target Compound Data | H1N1(WT): 27.9% ± 0.3; H1N1(N295S): 13.2% ± 2.2; H3N2(E119V): 37.5% ± 2.4; H5N1: 30.6% ± 4.5; H7N9: 27.2% ± 0.5 |
| Comparator Or Baseline | Ganoderic acid C2: H1N1(WT): 32.4% ± 4.5; H1N1(N295S): 13.7% ± 2.4; H3N2(E119V): 45.4% ± 1.1; H5N1: 60.8% ± 4.3; H7N9: 27.5% ± 2.3 |
| Quantified Difference | H1N1(WT): +4.5% for C2; H1N1(N295S): similar; H3N2(E119V): +7.9% for C2; H5N1: +30.2% for C2; H7N9: similar |
| Conditions | In vitro neuraminidase inhibition assay; compounds tested at concentration of 100 μM; NA activity measured via fluorometric assay using MUNANA substrate |
Why This Matters
Investigators studying influenza antivirals must select the specific compound based on target NA subtype, as ganoderenic acid C and ganoderic acid C2 exhibit divergent subtype selectivity profiles that directly impact experimental outcomes.
- [1] Zhu Q, Bang TH, Ohnuki K, et al. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design. Sci Rep. 2015;5:13194. Table 1. View Source
